Methyl 4-(difluoromethyl)pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(difluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c1-13-7(12)4-2-10-3-11-5(4)6(8)9/h2-3,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKICWXLVRLTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CN=C1C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions Using 3-Oxoalkanoate Precursors
A widely reported method involves the condensation of 3-oxoalkanoates with urea and orthoesters. For example, ethyl 4,4-difluoro-3-oxobutyrate reacts with urea and triethyl orthoformate in ethanol under nitrogen atmosphere at 80–120°C to form intermediates, which cyclize to yield the pyrimidine core . The one-pot reaction avoids intermediate isolation, improving efficiency:
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Step 1 : Ethyl 4,4-difluoro-3-oxobutyrate, urea, and triethyl orthoformate are heated in ethanol, forming a 2-acyl-3-ureidoacrylate intermediate.
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Step 2 : Sodium ethoxide is added to trigger cyclization, producing ethyl 2-hydroxy-4-(difluoromethyl)pyrimidine-5-carboxylate .
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Esterification : The ethyl ester is transesterified with methanol using acid catalysts (e.g., H₂SO₄) to yield the methyl ester.
Key Parameters :
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Solvent: Ethanol or methanol for optimal solubility.
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Temperature: 80–120°C for condensation; room temperature for cyclization.
Halogenation and Nucleophilic Difluoromethylation
An alternative route introduces the difluoromethyl group via halogenated intermediates:
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Bromination : 4-Methylpyrimidine-5-carboxylate is brominated at the 4-position using N-bromosuccinimide (NBS) under radical initiation .
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Difluoromethylation : The bromine atom is replaced via nucleophilic substitution with a difluoromethyl group using potassium difluoromethyl trifluoroborate (KDFMT) in the presence of Cu₂O .
Reaction Conditions :
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Solvent: Acetonitrile or DMF.
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Temperature: 0–50°C for diazotization and coupling.
Cyclocondensation of β-Diketones with Amidines
The Biginelli-like cyclocondensation is adapted for difluoromethyl incorporation:
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β-Diketone Synthesis : Ethyl 4,4-difluoroacetoacetate is prepared by Claisen condensation of ethyl difluoroacetate with ethyl acetate .
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Cyclization : The β-diketone reacts with amidines (e.g., guanidine hydrochloride) in DMF at 70°C, forming the pyrimidine ring .
Optimization :
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Base: Na₂CO₃ or K₂CO₃ for deprotonation.
Vapor-Phase Fluorination of Pyrimidine Derivatives
Industrial-scale methods employ vapor-phase reactors for direct fluorination:
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Substrate : 4-Methylpyrimidine-5-carboxylate is vaporized and passed through a fluidized-bed reactor with ClF₃ or HF .
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Fluorination : The methyl group is selectively fluorinated at 300–400°C, yielding the difluoromethyl product .
Advantages :
Functional Group Interconversion from Hydroxypyrimidines
Hydroxypyrimidine precursors are converted to the target ester via chloro-intermediates:
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Chlorination : 2-Hydroxy-4-(difluoromethyl)pyrimidine-5-carboxylic acid reacts with POCl₃ or SOCl₂, forming 2-chloro-4-(difluoromethyl)pyrimidine-5-carbonyl chloride .
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Esterification : The acyl chloride is treated with methanol, yielding the methyl ester.
Conditions :
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Chlorinating Agent: Thionyl chloride (neat) at 60°C.
Green Chemistry Approaches
Recent advancements emphasize sustainable methods:
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Microwave-Assisted Synthesis : Cyclocondensation under microwave irradiation reduces reaction time from 24 h to 1–2 h, improving yield to 88% .
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Mechanochemical Grinding : Solvent-free grinding of urea, β-diketones, and KF in a ball mill achieves 80% yield at room temperature.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Condensation | Urea, triethyl orthoformate | 75–88 | 98–99.5 | High |
| Halogenation | KDFMT, Cu₂O | 64–88 | 97–99 | Moderate |
| Cyclocondensation | Guanidine, β-diketones | 70–85 | 95–98 | High |
| Vapor-Phase Fluorination | ClF₃, HF | 90–95 | >99 | Industrial |
| Green Chemistry | Microwave, mechanochemical | 80–88 | 96–98 | Emerging |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(difluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Methyl 4-(difluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as a neuroprotective and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Methyl 4-(difluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This can lead to the modulation of various biochemical pathways, such as the inhibition of inflammatory mediators like nitric oxide and tumor necrosis factor-α . The compound’s effects on cellular processes, such as apoptosis and endoplasmic reticulum stress, are also being studied .
Comparison with Similar Compounds
The following analysis compares methyl 4-(difluoromethyl)pyrimidine-5-carboxylate with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Electronic Comparisons
Key Observations :
- Difluoromethyl (-CF₂H) vs.
- Fluorophenyl vs.
- Ester Position : The 5-carboxylate ester is conserved across analogs, suggesting shared synthetic pathways (e.g., Biginelli reactions ).
Key Trends :
Biological Activity
Methyl 4-(difluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antibacterial, antifungal, and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Anticancer Activity
This compound has shown promising results in preclinical studies as an anticancer agent. Various studies have reported its efficacy against different cancer cell lines.
Case Study: Anticancer Efficacy
In a study evaluating the compound's activity against breast cancer cell lines (MCF-7 and MDA-MB-231), it exhibited IC50 values of 15.3 µM and 29.1 µM, respectively, indicating significant cytotoxic effects compared to standard chemotherapeutics such as doxorubicin (IC50 = 0.1 µM) .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15.3 | Doxorubicin | 0.1 |
| MDA-MB-231 | 29.1 | Doxorubicin | 0.1 |
Antibacterial Activity
The compound has also demonstrated notable antibacterial properties against various pathogens. A study indicated that it was effective against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 6.5 |
| Staphylococcus aureus | 12.0 |
These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity. For instance, it was tested against Candida albicans with an MIC of 250 µg/mL, which is competitive with existing antifungal treatments .
Table 3: Antifungal Activity
| Fungi | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 250 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been assessed in various models. In a paw edema model, it demonstrated significant inhibition rates comparable to indomethacin, a standard anti-inflammatory drug.
Table 4: Anti-inflammatory Activity
| Compound | Inhibition Rate (%) at Hour 4 |
|---|---|
| Methyl Compound | 43.17 |
| Indomethacin | 47.72 |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Action : The difluoromethyl group enhances interaction with bacterial cell membranes, leading to increased permeability and cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-(difluoromethyl)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a pyrimidine precursor with methyl chloroformate in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0–5°C minimizes side reactions and maximizes esterification efficiency. Solvent choice (e.g., DCM vs. DMSO) and temperature control are critical to prevent decomposition of the difluoromethyl group. Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography using hexane:ethyl acetate gradients .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar derivatives?
- Methodological Answer :
- ¹⁹F NMR : The difluoromethyl group (-CF₂H) shows a characteristic triplet (²J~55 Hz) between δ -110 to -125 ppm, distinct from trifluoromethyl (-CF₃, δ -60 to -70 ppm) .
- ¹H NMR : The ester methyl group appears as a singlet at δ ~3.9 ppm, while the difluoromethyl proton (CF₂H) resonates as a triplet (²J~55 Hz) at δ ~5.8 ppm.
- MS : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 219.0542 (calculated for C₈H₇F₂N₂O₂).
Q. What are the key reactivity patterns of this compound under basic or acidic conditions?
- Methodological Answer :
- Hydrolysis : The ester hydrolyzes to the carboxylic acid in aqueous NaOH/THF (1:1) at 60°C. The difluoromethyl group remains stable under mild conditions but may degrade under prolonged heating (>100°C) .
- Nucleophilic Substitution : The 4-position difluoromethyl group can undergo substitution with amines (e.g., piperidine) in DMF at 80°C, yielding analogs for SAR studies.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal for resolving bond-length discrepancies (e.g., C-F vs. C-O bonds). For example, the C-F bond in the difluoromethyl group is ~1.33 Å, shorter than C-O (1.43 Å). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion errors. Twinned data can be processed using the HKL-3000 suite with a BASF parameter refinement .
Q. What computational strategies validate the electronic effects of the difluoromethyl group on pyrimidine ring aromaticity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates NBO charges and frontier molecular orbitals. The difluoromethyl group reduces electron density at the pyrimidine N1 atom (charge ~-0.32 e), enhancing electrophilic substitution at the 2-position. AIM (Atoms in Molecules) analysis confirms hyperconjugation between the CF₂H group and the ring, stabilizing the planar conformation .
Q. How can contradictory biological activity data for difluoromethyl vs. trifluoromethyl analogs be rationalized?
- Methodological Answer :
- Lipophilicity (LogP) : The difluoromethyl group (LogP ~1.2) increases solubility compared to trifluoromethyl (LogP ~2.1), altering membrane permeability .
- Enzyme Binding : Molecular docking (AutoDock Vina) shows the CF₂H group forms weaker van der Waals interactions with hydrophobic enzyme pockets than CF₃, reducing IC₅₀ values in kinase inhibition assays. Validate with SPR (Surface Plasmon Resonance) to measure binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
